REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:20][CH2:21][CH2:22][CH2:23][C:24](Cl)=[O:25]>C1COCC1>[Cl:20][CH2:21][CH2:22][CH2:23][C:24]([N:17]1[CH2:18][CH2:19][N:14]([CH:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:15][CH2:16]1)=[O:25]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
|
Name
|
TEA
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred an additional three hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
FILTRATION
|
Details
|
subsequently filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
CUSTOM
|
Details
|
The resin is further processed without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClCCCC(=O)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |